molecular formula C16H16N2O2S B5757153 4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 428448-12-8

4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No.: B5757153
CAS No.: 428448-12-8
M. Wt: 300.4 g/mol
InChI Key: MSUXSESCQCPBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which plays a critical role in regulating cell growth, differentiation, and immune response.

Mechanism of Action

4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide exerts its pharmacological effects by inhibiting the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors and plays a critical role in regulating cell growth, differentiation, and immune response. This compound specifically inhibits the JAK2 and JAK3 isoforms, which are involved in the activation of STAT proteins. By inhibiting this pathway, this compound reduces the activity of downstream effectors, including cell cycle regulators, anti-apoptotic proteins, and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In autoimmune disorders, this compound suppresses the immune response by reducing the production of pro-inflammatory cytokines and inhibiting T cell activation. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its small size, low toxicity, and high specificity for the JAK/STAT signaling pathway. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for research on 4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT signaling pathway. Another area of interest is the investigation of the role of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the potential use of this compound as a therapeutic agent in combination with other drugs is an area of ongoing research.

Synthesis Methods

4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoyl chloride with 4-methylphenylamine to form 4-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide, which is subsequently reacted with 4-methylphenylisocyanate to yield this compound.

Scientific Research Applications

4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In autoimmune disorders, this compound has been shown to suppress the immune response and reduce inflammation. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines.

Properties

IUPAC Name

4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-3-7-13(8-4-11)17-16(21)18-15(19)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXSESCQCPBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358216
Record name 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428448-12-8
Record name 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.